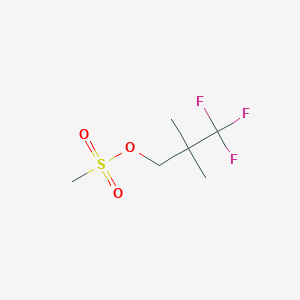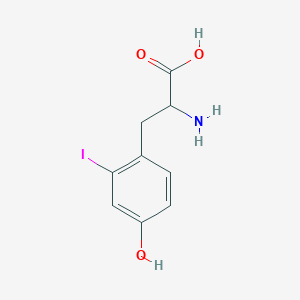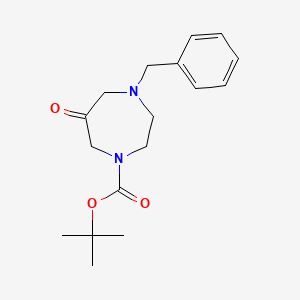
Octane-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. These compounds are characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NH-NH2). This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octane-1-sulfonohydrazide typically involves the reaction of octane-1-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C8H17SO2Cl+NH2NH2→C8H17SO2NHNH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted sulfonohydrazides
Aplicaciones Científicas De Investigación
Octane-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazones and other derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of surfactants and detergents due to its excellent coupling properties.
Mecanismo De Acción
The mechanism of action of octane-1-sulfonohydrazide involves its interaction with various molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of sulfonamide drugs, which inhibit bacterial growth by blocking folic acid synthesis.
Comparación Con Compuestos Similares
Octane-1-sulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:
Benzene-1-sulfonohydrazide: Known for its antibacterial properties.
Indole-based sulfonohydrazides: Studied for their anticancer activity.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties, making it suitable for applications in surfactants and detergents.
Similar Compounds
- Benzene-1-sulfonohydrazide
- Indole-based sulfonohydrazides
- Acetohydrazide derivatives
Propiedades
Fórmula molecular |
C8H20N2O2S |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
octane-1-sulfonohydrazide |
InChI |
InChI=1S/C8H20N2O2S/c1-2-3-4-5-6-7-8-13(11,12)10-9/h10H,2-9H2,1H3 |
Clave InChI |
CNXXUGXCLRRGMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
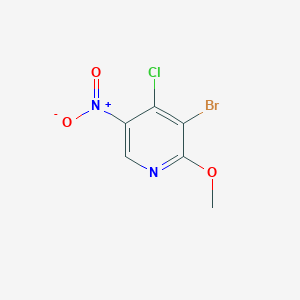
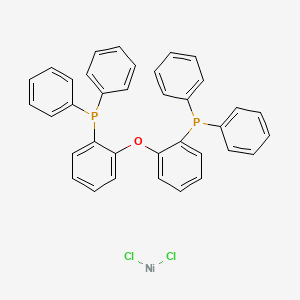
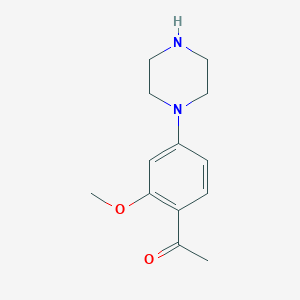
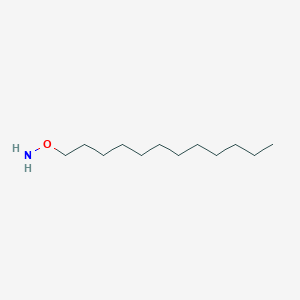

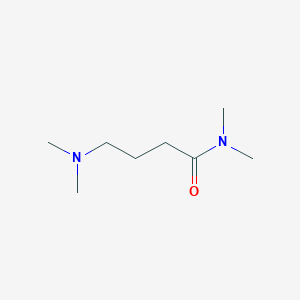
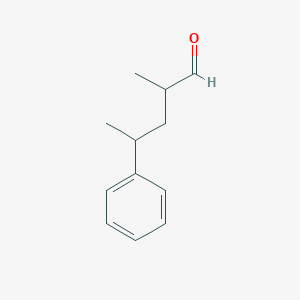
![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
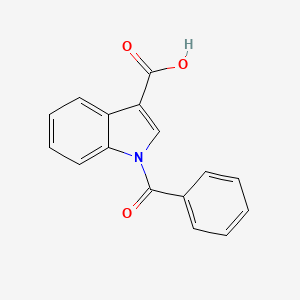
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)
